Jaborosalactone D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(5R,6R,8S,9S,10R,13S,14S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22+,24+,26+,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRZKAVHDHGID-VZGLNVPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-82-8 | |
| Record name | Jaborosalactone D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Jaborosalactone D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Plant Material Selection and Pretreatment
Jaborosalactone D is primarily isolated from species within the Jaborosa genus, notably Jaborosa integrifolia. Fresh roots are harvested during the plant’s active growth phase, washed to remove soil contaminants, and dried at 40°C under vacuum to preserve thermolabile constituents.
Solvent Extraction and Fractionation
The extraction process involves sequential solvent partitioning:
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Primary Extraction : Dried root powder is macerated in ethanol (95%) for 72 hours at 25°C, achieving preliminary dissolution of polar and non-polar constituents.
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Defatting : The crude ethanol extract is partitioned using a hexane-methanol-water (5:4:1 v/v) mixture to remove lipids and chlorophyll.
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Chloroform Partitioning : The methanolic layer is concentrated and extracted with chloroform, selectively isolating withanolides like this compound.
Chromatographic Purification
Final purification employs silica gel column chromatography with a gradient elution system:
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Mobile Phase : Hexane:ethyl acetate (8:2 → 6:4)
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Detection : TLC (Rf = 0.45 in hexane:acetone 7:3) visualized under UV 254 nm.
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Yield : Typical isolation yields range from 0.002% to 0.005% of dry root mass, reflecting the compound’s low natural abundance.
Synthetic and Semisynthetic Approaches
Hydrogenation and Functional Group Modification
While direct synthesis of this compound remains unreported, hydrogenation strategies for Jaborosalactone A provide mechanistic insights:
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Catalytic Hydrogenation : Treatment of Jaborosalactone A with 10% Pd/C under H₂ (1 atm, 20 hours) yields 2,3,24,25-tetrahydro derivatives, demonstrating the reducibility of α,β-unsaturated ketones in the withanolide skeleton.
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Selective Reduction : Sodium borohydride selectively reduces C-1 carbonyl groups in analogous compounds, suggesting potential applicability for modifying this compound’s side chains.
Oxidative Cleavage and Degradation Studies
Oxidative cleavage with CrO₃/H₂SO₄ generates benzophenone and benzoic acid fragments from Jaborosalactone A, confirming the mevalonate origin of C-26 and C-1 carbons. This method could aid in structural elucidation of this compound derivatives.
Biosynthetic Pathways and Precursor Incorporation
Isotopic Labeling Studies
Incorporation of [2-¹⁴C]mevalonolactone into Jaborosalactone A’s core structure confirms the mevalonate pathway’s role in withanolide biosynthesis. Similar labeling patterns are hypothesized for this compound, given structural homology.
Enzymatic Modifications
Key enzymatic steps inferred from related withanolides include:
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Cytochrome P450-mediated oxidations at C-22 and C-26 positions.
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Acyltransferases introducing ester groups at C-21, a feature common to this compound.
Challenges and Methodological Limitations
Low Natural Abundance
Yield optimization remains a critical barrier. Countercurrent chromatography and preparative HPLC improve purity but require large starting material quantities (≥10 kg fresh roots for milligram-scale yields).
Synthetic Complexity
The tetracyclic steroidal backbone with multiple oxygenated functional groups complicates total synthesis. Key hurdles include:
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Stereoselective formation of the δ-lactone ring.
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Installation of the C-22/C-23 epoxide moiety without side reactions.
Data Summary: Comparative Reaction Conditions
| Reaction Type | Reagents/Conditions | Key Products | Yield (%) |
|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | 2,3-Dihydro derivatives | 85–90 |
| Oxidative Cleavage | CrO₃/H₂SO₄, 60°C | Benzophenone, Benzoic acid | 70–75 |
| Isotopic Incorporation | [2-¹⁴C]mevalonolactone, in vivo | Labeled Jaborosalactone analogs | 1.1–2.1 |
Chemical Reactions Analysis
Types of Reactions: Jaborosalactone D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
- Jaborosalactone D has demonstrated significant antitumor properties. Studies indicate that it can inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest mechanisms. For example, research has shown that this compound affects the expression of various genes involved in cell survival and apoptosis pathways, making it a potential candidate for cancer therapy .
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases . This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Neuroprotective Properties
- This compound may also possess neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism involves the modulation of oxidative stress markers and enhancement of antioxidant defenses.
Agricultural Applications
Pest Resistance
- In agricultural research, this compound has been explored for its potential as a natural pesticide. Its bioactivity against certain pests suggests that it could be developed into a sustainable agricultural product, reducing reliance on synthetic pesticides .
Plant Growth Regulation
- Additionally, this compound may influence plant growth and development. Studies have indicated that withanolides can enhance growth parameters in various plant species, suggesting applications in agriculture to improve crop yields .
Synthesis and Derivatives
Synthetic Routes
- The synthesis of this compound has been achieved through several synthetic pathways, allowing for the production of derivatives with enhanced biological activities. For instance, modifications in the molecular structure have led to compounds with improved efficacy against specific cancer types .
Case Study: Synthesis Techniques
- A notable case study involved the total synthesis of this compound from simpler organic precursors using a series of chemical reactions including oxidation and cyclization steps. This process not only confirms its structural integrity but also opens avenues for producing analogs with tailored pharmacological profiles .
Data Table: Summary of Biological Activities
Mechanism of Action
Jaborosalactone D is part of a broader group of withanolides, which include compounds such as Jaborosalactone A, Jaborosalactone B, and Jaborosalactone P. These compounds share a similar steroidal lactone structure but differ in their functional groups and stereochemistry . The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Jaborosalactone D shares the core withanolide framework but exhibits unique modifications:
- Rings A/B: Unlike spiranoid withanolides (e.g., jaborosalactone P), it lacks a C-12–C-23 spiranoid bridge .
- Substituents: No chlorine or epoxide groups, contrasting with jaborosalactones 37 (chlorohydrin) and 10 (C-10a chlorine) .
- Lactone Formation: A γ-lactone at C-22/C-26, common in withanolides, but distinct from δ-lactones in trechonolides .
Comparison with Selected Withanolides
Table 1: Structural and Bioactive Differences
Mechanistic Divergences
- Spiranoid vs. Non-Spiranoid: Spiranolides (e.g., jaborosalactone P) form a rigid spiranoid ring system, enhancing metabolic stability and target binding .
- Halogenation : Chlorinated derivatives (e.g., jaborosalactone 10) may alter solubility and membrane permeability .
- Epoxide vs. Lactone : Withaferin A’s epoxide contributes to covalent binding with cellular targets (e.g., vimentin), whereas lactones in jaborosalactones modulate phase II enzyme induction .
Q & A
Basic Research Questions
Q. How is Jaborosalactone D structurally characterized, and what analytical techniques are critical for confirming its stereochemistry?
- Methodological Answer : Structural elucidation of this compound relies on high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., [M+Na]+ adducts) and multidimensional NMR (1H, 13C, COSY, HMBC, NOESY) to resolve its stereochemical features. For instance, NOESY correlations are essential for assigning configurations at C-20, C-22, and C-23, while downfield shifts in 1H NMR (e.g., δ 5.76 for conjugated double bonds) confirm ring A/B conformations . X-ray crystallography or circular dichroism (CD) may further validate stereochemical assignments in ambiguous cases.
Q. What are the primary biological activities associated with this compound, and how are these activities assayed in vitro?
- Methodological Answer : this compound exhibits antiproliferative activity against tumor cell lines (e.g., via MTT assays) and quinone reductase (QR1)-inducing properties , a marker for chemoprevention. Assays typically involve measuring QR1 enzyme activity in Hepa 1c1c7 murine hepatoma cells, with potency quantified via CD values (concentration required to double enzyme activity). Dose-response curves and cytotoxicity thresholds (e.g., IC50 values) are critical for distinguishing bioactivity from toxicity .
Q. What biosynthetic precursors or pathways are implicated in this compound production in Jaborosa species?
- Methodological Answer : Isotopic labeling studies (e.g., [2-14C]mevalonolactone incorporation) and chemical degradation (e.g., CrO3 oxidation, hydrogenation) identify mevalonate-derived carbons in this compound’s core structure. For example, degradation of labeled Jaborosalactone A yields benzophenone and benzoic acid fragments, confirming C-26 and C-1 origins from mevalonate . Comparative analysis with related withanolides (e.g., Withaferin A) helps map shared biosynthetic nodes.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Derivatization strategies focus on modifying functional groups (e.g., C-21 hydroxyl acylation, A/B ring oxidation) to enhance solubility or target affinity. For example:
- Acetylation (Ac2O/pyridine) or acyl chloride reactions introduce lipophilic groups, improving membrane permeability.
- Hydrogenation (H2/Pd-C) of double bonds in rings A/B alters conformational flexibility, impacting antiproliferative potency .
- In silico docking (e.g., molecular dynamics simulations) predicts interactions with QR1 or tubulin binding sites, prioritizing synthetic targets.
Q. What experimental approaches resolve conflicting spectral data in this compound analogs, such as ambiguous NOESY correlations or unexpected HRESIMS adducts?
- Methodological Answer : Discrepancies between NMR-derived configurations and HRESIMS data require:
- Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude artifactual oxidation or degradation.
- Complementary techniques : X-ray crystallography for absolute configuration or LC-MS/MS to detect trace impurities.
- Dynamic NMR (variable-temperature studies) to assess conformational equilibria influencing NOESY cross-peaks .
Q. How do in vitro and in vivo models differ in evaluating this compound’s chemopreventive potential, and what are key translational challenges?
- Methodological Answer : While in vitro models (e.g., Hepa 1c1c7 cells) quantify QR1 induction, in vivo validation requires:
- Pharmacokinetic profiling (e.g., bioavailability via HPLC-MS in plasma/tissues).
- Toxicity screening in rodent models to establish therapeutic indices.
- Synergy studies with standard chemotherapeutics (e.g., paclitaxel) to assess combinatorial efficacy .
Q. What strategies address low yields in this compound isolation from natural sources, and how can synthetic biology mitigate supply constraints?
- Methodological Answer :
- Optimized extraction protocols : Use of polar solvents (MeOH/H2O) and countercurrent chromatography to enhance purity.
- Heterologous biosynthesis : Expression of Jaborosa cytochrome P450 enzymes in Nicotiana benthamiana or yeast for scalable production.
- Semisynthesis : Derivatization of abundant precursors (e.g., jaborosalactone 5) via regioselective reactions to bypass isolation bottlenecks .
Contradictions and Gaps in Current Research
Q. Why do some studies report inconsistent antiproliferative IC50 values for this compound across cell lines?
- Methodological Answer : Variability arises from cell line-specific factors (e.g., expression of efflux pumps, metabolic enzymes) and assay conditions (e.g., serum concentration, incubation time). Standardization via CLSI guidelines and inclusion of positive controls (e.g., doxorubicin) improves reproducibility. Multi-omics profiling (transcriptomics/proteomics) identifies resistance mechanisms .
Q. How can researchers reconcile discrepancies in proposed biosynthetic pathways for this compound, particularly regarding side-chain modifications?
- Methodological Answer : Isotopic pulse-chase experiments and gene knockout models in Jaborosa species clarify enzymatic steps. For example, CRISPR-Cas9 silencing of putative acyltransferases tests their role in C-21 derivatization. Comparative metabolomics of wild-type and mutant plants identifies pathway intermediates .
Data Presentation Guidelines
- Structural Data : Tabulate NMR shifts (1H, 13C), HRESIMS adducts, and NOESY correlations for reproducibility .
- Biological Activity : Report IC50, CD, and selectivity indices (SI) with standard deviations across triplicate experiments .
- Synthetic Procedures : Document reaction conditions (solvent, catalyst, temperature) and purification methods (e.g., column chromatography gradients) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
